molecular formula C11H21BrO2 B595417 2-(Bromomethyl)-2-butylhexanoic acid CAS No. 100048-86-0

2-(Bromomethyl)-2-butylhexanoic acid

Cat. No.: B595417
CAS No.: 100048-86-0
M. Wt: 265.191
InChI Key: OBRLODQYQTZCSP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-butylhexanoic acid is an organic compound with a bromomethyl group attached to a butylhexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-butylhexanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butylhexanoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-butylhexanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-2-butylhexanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various derivatives.

    Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-butylhexanoic acid involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-butylhexanoic acid
  • 2-(Iodomethyl)-2-butylhexanoic acid
  • 2-(Methyl)-2-butylhexanoic acid

Uniqueness

2-(Bromomethyl)-2-butylhexanoic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)-2-butylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h3-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLODQYQTZCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733314
Record name 2-(Bromomethyl)-2-butylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100048-86-0
Record name 2-(Bromomethyl)-2-butylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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